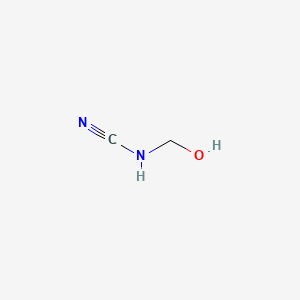

Cyanamide, (hydroxymethyl)-

Description

Significance of Substituted Guanidine (B92328) and Cyanamide (B42294) Derivatives in Chemical Science

Substituted cyanamide and guanidine derivatives are pivotal classes of compounds in chemical science due to their versatile applications and unique chemical properties.

Cyanamide Derivatives: The cyanamide functional group (N-C≡N) is a versatile building block in organic synthesis. Its unique electronic structure, featuring a nucleophilic amino nitrogen and an electrophilic nitrile unit, allows it to participate in a wide array of chemical transformations. nih.gov Substituted cyanamides are key intermediates in the production of pharmaceuticals, agrochemicals, and other specialized organic compounds. ontosight.aiwikipedia.org In agriculture, they have been developed as herbicides, fungicides, and plant growth regulators. ontosight.ai In synthetic chemistry, their applications have expanded significantly, with research focusing on their use in cycloaddition reactions, aminocyanation, and as electrophilic cyanation agents. nih.govresearchgate.net The ability to synthesize both mono- and disubstituted cyanamides through methods like electrophilic cyanation of amines has further broadened their utility. nih.govorganic-chemistry.org

Guanidine Derivatives: The guanidinium (B1211019) group is a fundamental structure in numerous natural and synthetic molecules. ineosopen.orgsci-hub.se Guanidine and its derivatives are recognized as organic superbases due to their high Brønsted basicity and the resonance stability of their protonated form. ineosopen.orgmdpi.com This property makes them valuable as catalysts and strong, non-nucleophilic bases in organic synthesis. ineosopen.org Beyond catalysis, the guanidine framework is a prominent feature in many clinically used drugs, exhibiting a wide spectrum of biological activities. mdpi.comscilit.com These activities include anti-inflammatory, antibacterial, and antiviral properties, making guanidine derivatives a subject of intense investigation in medicinal chemistry for the development of new therapeutic agents. sci-hub.seontosight.ai

Overview of Foundational Research Trajectories for Cyanamide, (hydroxymethyl)-

The foundational research on Cyanamide, (hydroxymethyl)- is primarily centered on its synthesis and its role as a reactive intermediate for constructing more complex molecules. While detailed historical accounts are sparse, its basic chemistry can be understood from the well-established reactions of its parent compound, cyanamide.

The synthesis of N-(hydroxymethyl)cyanamide logically proceeds via the reaction of cyanamide with formaldehyde (B43269). This type of condensation reaction, where an amine reacts with an aldehyde, is a fundamental transformation in organic chemistry. The nucleophilic nitrogen of cyanamide attacks the electrophilic carbonyl carbon of formaldehyde to form the N-(hydroxymethyl) adduct.

Early research trajectories focused on utilizing the dual functionality of this compound. The hydroxymethyl group (-CH₂OH) provides a handle for further reactions, such as esterification or etherification, while the cyanamide group retains its characteristic reactivity. A notable example of its application is in the modification of natural products. Research has documented the reaction of sucrose (B13894) with (hydroxymethyl)cyanamide and acetic acid to create novel sucrose derivatives. ontosight.ai Such modifications are explored to alter the physical and chemical properties of the parent molecule, potentially improving stability, solubility, or bioavailability for applications in pharmaceuticals or as specialized food additives. ontosight.ai This use as a synthetic building block defines the initial research interest in the compound.

Scope and Objectives of Advanced Academic Research on Cyanamide, (hydroxymethyl)-

Advanced academic research on Cyanamide, (hydroxymethyl)- and related structures aims to leverage its unique chemical properties for the creation of novel, functional molecules with specific applications in medicine and materials science.

A key objective is the synthesis of complex heterocyclic compounds. The hydroxymethyl group is a versatile functional handle that can be used to build intricate molecular architectures. For instance, research into new Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type-2 diabetes has involved the synthesis of β-amino carbonyl 6-(hydroxymethyl)pyrazolopyrimidines. cardiosomatics.ruvietnamjournal.ru In these studies, the 6-(hydroxymethyl)pyrazolopyrimidine core was shown to be a potent and selective inhibitor, highlighting the importance of the hydroxymethyl group in achieving significant biological activity. cardiosomatics.ruvietnamjournal.ru

Another focus of advanced research is understanding the fundamental reaction pathways and stability of N-(hydroxymethyl) compounds. Studies on the metabolism of nicotine, for example, investigate the decomposition of N-(hydroxymethyl)nornicotine, a metabolite that features a similar N-CH₂OH linkage. nih.gov This research reveals that such compounds can be unstable intermediates that break down into other products, a crucial consideration for drug design and metabolism studies. nih.gov

Future research objectives include:

Developing Novel Synthetic Methodologies: Creating more efficient and selective methods to incorporate the N-(hydroxymethyl)cyanamide moiety into target molecules.

Exploring Bioactive Molecules: Using Cyanamide, (hydroxymethyl)- as a precursor to synthesize new libraries of compounds for screening against various biological targets.

Materials Science Applications: Investigating the potential for polymerization or incorporation into polymer backbones to create new materials with tailored properties.

Data Tables

Table 1: Chemical Properties of Cyanamide, (hydroxymethyl)-

| Property | Value |

|---|---|

| IUPAC Name | N-(hydroxymethyl)cyanamide |

| Molecular Formula | C₂H₄N₂O |

| Molar Mass | 72.07 g/mol |

| Synonyms | (Hydroxymethyl)cyanamide |

| Parent Compound | Cyanamide (H₂NCN) |

Table 2: Summary of Research Findings and Applications

| Research Area | Key Finding/Application | Reference(s) |

|---|---|---|

| Natural Product Modification | Used as a reactant with sucrose to create derivatives with altered properties for potential use in pharmaceuticals or as food additives. | ontosight.ai |

| Medicinal Chemistry | The related 6-(hydroxymethyl)pyrazolopyrimidine scaffold shows significant and selective inhibition of the DPP-4 enzyme, a target for type-2 diabetes treatment. | cardiosomatics.ruvietnamjournal.ru |

| Metabolism Studies | Research on related N-(hydroxymethyl) structures, like N-(hydroxymethyl)nornicotine, provides insight into their stability and decomposition pathways, which is relevant for drug metabolism. | nih.gov |

| Organic Synthesis | Serves as a bifunctional building block, enabling the synthesis of complex heterocyclic structures and other novel organic molecules. | wikipedia.orgontosight.ai |

Structure

3D Structure

Properties

CAS No. |

51274-50-1 |

|---|---|

Molecular Formula |

C2H4N2O |

Molecular Weight |

72.07 g/mol |

IUPAC Name |

hydroxymethylcyanamide |

InChI |

InChI=1S/C2H4N2O/c3-1-4-2-5/h4-5H,2H2 |

InChI Key |

OQLIEEINQMPPMB-UHFFFAOYSA-N |

Canonical SMILES |

C(NC#N)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Cyanamide, Hydroxymethyl

Functional Group Transformations and Reaction Products

The distinct electronic properties of the hydroxymethyl and nitrile moieties allow for selective chemical modifications, leading to a variety of reaction products.

Oxidation Pathways of the Hydroxymethyl Moiety to Carboxyl Groups

While specific studies detailing the oxidation of (hydroxymethyl)cyanamide to its corresponding carboxylic acid (N-cyanocarbamic acid) are not extensively documented, the transformation is analogous to the well-established oxidation of primary alcohols. The hydroxymethyl group (-CH₂OH) can be oxidized to a carboxyl group (-COOH) through various established synthetic protocols. This process typically proceeds via an intermediate aldehyde.

Research on analogous compounds, such as the oxidation of 5-hydroxymethylfurfural (HMF), provides insight into potential catalytic systems. For instance, noble metal catalysts, particularly those based on platinum or gold, have demonstrated high efficacy in oxidizing hydroxymethyl groups. In these systems, the reaction is often carried out in an aqueous medium, sometimes under basic conditions, with oxygen or air as the terminal oxidant. Biocatalytic methods, employing specific oxidoreductase enzymes, also present a pathway for the selective oxidation of hydroxymethyl groups under mild conditions.

Common laboratory reagents for the oxidation of primary alcohols to carboxylic acids include strong oxidants like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), and nitric acid (HNO₃). Milder, two-step procedures might involve an initial oxidation to the aldehyde using reagents like pyridinium chlorochromate (PCC), followed by a subsequent oxidation to the carboxylic acid using a selective oxidant like sodium chlorite (NaClO₂).

Table 1: Potential Oxidizing Agents for the Hydroxymethyl Moiety

| Reagent/Catalyst System | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, then acid workup | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | Acidic, aqueous acetone (Jones oxidation) | Carboxylic Acid |

| Platinum on Carbon (Pt/C) | Aqueous, O₂ or air, often basic pH | Carboxylic Acid |

Reduction Reactions of the Nitrile Group to Amine Functionalities

The nitrile group (-C≡N) of (hydroxymethyl)cyanamide is susceptible to reduction, providing a direct route to the corresponding primary amine, (aminomethyl)methanol. This transformation is a fundamental reaction in organic synthesis and can be achieved using several powerful reducing agents. cardiff.ac.uklibretexts.org

The most common method involves the use of complex metal hydrides, particularly lithium aluminum hydride (LiAlH₄). cardiff.ac.ukchempedia.info The mechanism proceeds through two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. cardiff.ac.uk The initial addition breaks one of the π-bonds, forming an intermediate imine anion, which is stabilized as an aluminum complex. cardiff.ac.uk A second hydride addition to this intermediate yields a dianion, which upon aqueous workup is protonated to furnish the primary amine. researchgate.net

Catalytic hydrogenation is another widely used and often more economical method for nitrile reduction. uchicago.edu This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org Raney nickel is a frequently employed catalyst for this purpose, though others such as platinum dioxide (PtO₂) or palladium on carbon (Pd/C) are also effective. uchicago.edu To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with intermediate imines, ammonia (B1221849) is often added to the reaction mixture. sci-hub.se

Table 2: Common Reagents for Nitrile Group Reduction

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Dry Ether or THF | Reflux, followed by aqueous workup | Primary Amine |

| Catalytic Hydrogenation (H₂/Raney Ni) | Ethanol, often with NH₃ | High pressure and temperature | Primary Amine |

| Borane-Tetrahydrofuran (BH₃·THF) | THF | Heating | Primary Amine |

Substitution Chemistry at the Hydroxymethyl Position with Various Functional Groups

The hydroxymethyl group behaves as a primary alcohol, and its hydroxyl (-OH) moiety is a poor leaving group. libretexts.org Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. chemistrysteps.comchemistrysteps.com

One common strategy is to perform the reaction under strongly acidic conditions using hydrohalic acids (HBr, HCl). The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group and can be displaced by the halide ion in an Sₙ2 reaction. libretexts.orgchemistrysteps.com

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. chemistrysteps.comchemistrysteps.com Tosylates and mesylates are excellent leaving groups due to the resonance stabilization of the sulfonate anion. Once formed, the activated substrate can readily undergo Sₙ2 reactions with a wide range of nucleophiles (e.g., cyanide, azide (B81097), alkoxides, thiolates) to introduce various functional groups at the hydroxymethyl position. chemistrysteps.comntu.ac.uk Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can also be used to convert the alcohol directly to the corresponding alkyl chloride and alkyl bromide, respectively. youtube.com

Table 3: Reagents for Activating and Substituting the Hydroxymethyl Group

| Step 1: Activation Reagent | Intermediate Leaving Group | Step 2: Nucleophile (Example) | Final Functional Group |

|---|---|---|---|

| Tosyl Chloride (TsCl) / Pyridine | Tosylate (-OTs) | Sodium Azide (NaN₃) | Azide (-N₃) |

| Mesyl Chloride (MsCl) / Pyridine | Mesylate (-OMs) | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Thionyl Chloride (SOCl₂) | Chlorosulfite ester | (Internal return, Sₙi) | Chloride (-Cl) |

Intra- and Intermolecular Reaction Mechanisms

Beyond the independent transformations of its functional groups, (hydroxymethyl)cyanamide can engage in more complex reactions involving the interplay of both moieties or interactions between multiple molecules.

Cycloaddition Reactions: [3+2] and [2+2+2] Cycloadditions of the Nitrile Bond

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or a π-system component in cycloaddition reactions. [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. scielo.org.mx In this type of reaction, a 1,3-dipole (a molecule with a three-atom π-system and four π-electrons) reacts with a dipolarophile (a π-system, such as a nitrile). For instance, an azide (R-N₃) can react with the nitrile of (hydroxymethyl)cyanamide to form a tetrazole ring, while a nitrile oxide (R-CNO) could react to form an oxadiazole. uchicago.eduscielo.org.mx The mechanism is generally considered to be a concerted, pericyclic process where the new sigma bonds are formed simultaneously. researchgate.netyoutube.com

[2+2+2] cycloadditions are typically transition-metal-catalyzed reactions that combine three unsaturated components, such as two alkyne molecules and a nitrile, to form a substituted pyridine ring. researchgate.net While less common than [3+2] cycloadditions for nitriles, these reactions provide a route to highly substituted nitrogen-containing aromatic systems. The mechanism often involves the formation of a metallacyclopentadiene intermediate from two alkyne units, which then undergoes insertion of the nitrile's C≡N bond followed by reductive elimination to yield the pyridine product.

Dimerization and Polymerization Processes of Cyanamide (B42294) Derivatives

Cyanamide and its derivatives are known to undergo self-reaction, particularly under basic or thermal conditions. The parent compound, cyanamide (H₂NCN), readily dimerizes in alkaline solution (pH 8-10) to form 2-cyanoguanidine, also known as dicyandiamide (B1669379). sci-hub.se The mechanism involves the nucleophilic attack of a deprotonated cyanamide anion onto the electrophilic nitrile carbon of a neutral cyanamide molecule. sci-hub.se Further heating can cause trimerization to yield melamine, a stable triazine ring system. sci-hub.se

Derivatives like (hydroxymethyl)cyanamide are expected to exhibit similar reactivity. A patent has described that alkylol cyanamides readily polymerize upon heating above 100°C, first forming a dimer and then, upon further heating, potentially forming trisubstituted triazines or a hard, transparent resin. google.com The presence of the hydroxymethyl group may influence the course of polymerization, potentially participating in condensation reactions or altering the electronic nature of the cyanamide moiety. The polymerization can be a complex process leading to a variety of structures, including linear polymers or cross-linked networks. acs.orgacs.org

Nucleophilic Addition Reactions with Carbonyl Compounds and Other Electrophilic Centers

The cyanamide moiety can act as a nucleophile in various organic reactions. patsnap.com The nitrogen atom of the (hydroxymethyl)cyanamide can initiate a nucleophilic attack on electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones. patsnap.commasterorganicchemistry.com This reaction is a fundamental process in organic chemistry, proceeding via a 1,2-addition mechanism where the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comsavemyexams.com

| Reactant 1 | Reactant 2 (Electrophile) | Mechanism Step 1 | Mechanism Step 2 | Product Class |

|---|---|---|---|---|

| (hydroxymethyl)cyanamide | Aldehyde (R-CHO) | Nucleophilic attack on carbonyl carbon | Protonation of alkoxide intermediate | α-hydroxy aminonitrile derivative |

| (hydroxymethyl)cyanamide | Ketone (R-CO-R') | Nucleophilic attack on carbonyl carbon | Protonation of alkoxide intermediate | α-hydroxy aminonitrile derivative |

Investigation of Radical Reaction Pathways

Cyanamide derivatives are effective participants in radical cascade reactions, which are powerful tools for assembling complex nitrogen-containing polycyclic frameworks found in many heterocyclic natural products. nih.gov These reactions offer high atom- and step-economy as well as stereoselectivity. nih.gov

Research in this area, particularly with N-acyl-cyanamides, has demonstrated pathways for synthesizing guanidine (B92328) derivatives and related natural products like deoxyvasicinone and mackinazolinone. nih.gov The mechanism often involves the generation of a cyanamide-based radical which can then undergo a cascade of cyclization reactions. researchgate.net For example, a proposed mechanism for a radical cascade involves the formation of a nitrile radical from a precursor like azobisisobutyronitrile (AIBN), which then engages with the cyanamide moiety. nih.govmdpi.com The viability of these radical pathways can be confirmed experimentally by the addition of radical scavengers to the reaction, which inhibits product formation. nih.gov

Research on N-CN Bond Cleavage Mechanisms

The cleavage of the N-CN bond in cyanamides is a significant transformation that can be achieved using transition-metal complexes. nih.gov Mechanistic studies have shown that this bond scission can occur at room temperature. For example, in reactions with Cp(CO)₂(Fe(SiEt₃)), a silyl migration from the iron (Fe) center to the nitrogen atom of the cyanamide's nitrile group occurs. nih.gov This migration results in the formation of an N-silylated η²-amidino iron complex, which has been isolated and characterized. nih.gov This intermediate is key to facilitating the cleavage of the N-CN bond. Catalytic N-CN bond cleavage has also been demonstrated using methyl molybdenum complexes under thermal conditions. nih.gov More recent research has shown that a dinickel(I) hydride cation can react with aliphatic nitriles, resulting in reversible C–CN bond cleavage that forms alkanes and complex nickel-cyanide products. acs.org

Catalytic Reaction Systems Involving Cyanamide Derivatives

The nitrile group within cyanamide derivatives is a versatile building block for the synthesis of nitrogen-containing heterocycles through various catalytic cycloaddition reactions.

Metal-Catalyzed Cyclotrimerization to Triazine Products

The metal-catalyzed [2+2+2] cyclotrimerization of substituted cyanamides to form 1,3,5-triazine products is a well-established reaction. researchgate.netmdpi.com This process involves the formal cycloaddition of three nitrile functionalities. Transition metal catalysts, such as those based on Rhodium(I) and Nickel(0), are effective in mediating these transformations. nih.govnih.gov For instance, Rh(I) catalysis has been used to form α-carboline scaffolds via a [2+2+2] cyclotrimerization involving a cyanamide intermediate. nih.govnih.gov Similarly, nickel(0) catalysts have been employed in intermolecular reactions between an alkynyl nitrile and an exogenous alkyne, providing a precedent for the use of cyanamide intermediates in these cycloadditions. nih.gov

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Rh(I) Complex | Alkynyl Cyanamide | α-Carboline | nih.govnih.gov |

| Ni(0) Complex | Alkynyl Nitrile + Alkyne | Pyridine Derivatives | nih.gov |

| Pd(II) Precatalyst | Alkynyl Precursor + Cyanamide | α-Carboline | nih.govnih.gov |

Co-cyclization with Alkyne and Alkenyl-Nitrile Systems

Beyond self-cyclotrimerization, the nitrile moiety of cyanamides can undergo co-cyclization with other unsaturated systems, such as dialkynes or alkenyl-nitriles. This approach provides a route to functionally diverse six-membered heterocyclic systems, including 2-aminopyridine and aminopyrimidine derivatives. mdpi.com While early reports often utilized cobalt-based catalysts, more recent research has applied nickel, iron, and iridium-based catalysts to achieve excellent regiocontrol. nih.govmdpi.com

For example, a catalyst system of Ni(cod)₂ with an IMes ligand effectively catalyzes the reaction of a diyne with dialkyl cyanamides to yield N,N-disubstituted 2-aminopyridines. nih.govmdpi.com Furthermore, iron-catalyzed co-cyclization of alkenyl-nitriles with cyanamides has been used to access aminopyrimidines, and iridium catalysts combined with BINAP ligands have been shown to be efficient for the cycloaddition of α,ω-diynes with cyanamides. nih.gov

Carbocatalysis with Cyanamide-Derived Materials for Chemical Conversions

Cyanamide and its derivatives can serve as valuable precursors for the synthesis of nitrogen-doped carbon materials, which function as effective metal-free carbocatalysts. The high nitrogen content of precursors like cyanamide, urea (B33335), or melamine makes them ideal for creating active sites within a carbon framework during pyrolysis. These nitrogen-doped materials can catalyze a variety of chemical conversions. For instance, nitrogen and sulfur co-doped three-dimensional reduced graphene oxide, prepared using precursors like thiourea (B124793) (a derivative of urea, which can be formed from cyanamide), has been shown to be an efficient catalyst. nih.gov Such carbocatalysts have demonstrated superior performance in reactions like the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP). nih.gov The enhanced catalytic activity is attributed to the nitrogen doping, which modifies the electronic properties of the carbon material. nih.gov

Role as Building Blocks in Multicomponent Reactions

Biginelli-Type Reactions for Dihydropyrimidine Synthesis

No research data is available to populate this section.

Strategies for Constructing Nitrogen-Rich Heterocycles

No research data is available to populate this section.

Theoretical and Computational Chemistry Studies on Cyanamide, Hydroxymethyl and Its Congeners

Quantum Chemical Characterization of Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in characterizing molecular properties and reaction mechanisms at the atomic level. These studies provide a detailed picture of the potential energy landscape, guiding the understanding of molecular stability and reactivity.

Computational studies have been employed to investigate the isomerization and stability of cyanamide (B42294) radical cations. For instance, the elusive carbodiimide (B86325) ion (HNCNH⁺), an isomer of the cyanamide radical cation (H₂NCN⁺), has been shown through computational chemistry to be a stable species in the gas phase. A significant energy barrier separates it from its more stable tautomer, the ionized cyanamide. researchgate.net

While specific studies on the (hydroxymethyl)cyanamide radical cation are not extensively documented, the principles from studies on the parent cyanamide radical cation can be extended. The presence of the hydroxymethyl group (-CH₂OH) would likely introduce additional isomerization pathways and influence the relative stabilities of different isomers due to its electronic and steric effects. The hydroxyl group could participate in intramolecular hydrogen bonding, potentially stabilizing certain conformations of the radical cation. Further computational investigations would be necessary to fully elucidate the specific isomerization pathways and stability of the (hydroxymethyl)cyanamide radical cation.

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. youtube.com By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them, thereby elucidating reaction mechanisms. nih.govresearchgate.netresearchgate.net

Proton transport is a fundamental process in many chemical and biological systems. nih.gov Computational studies have been instrumental in understanding the mechanisms of proton transport, particularly in systems where proton shuttles are involved. nih.govresearchgate.net In such mechanisms, a molecule or a series of molecules facilitates the transfer of a proton over a significant distance.

(Hydroxymethyl)cyanamide possesses both a proton-donating group (the hydroxyl group) and proton-accepting sites (the nitrogen atoms of the cyano and amino groups). This bifunctional nature suggests that it could potentially act as a proton shuttle. Computational studies could model the interaction of (hydroxymethyl)cyanamide with other molecules, such as water or other protic species, to investigate its ability to facilitate proton transfer. By calculating the energy barriers for proton abstraction from the hydroxyl group and protonation of the nitrogen atoms, it would be possible to assess the thermodynamic and kinetic feasibility of (hydroxymethyl)cyanamide participating in a proton relay mechanism. Such studies are crucial for understanding the potential role of this compound in acid-base catalysis. mdpi.com

Electronic Structure Investigations

The electronic structure of a molecule governs its chemical behavior. Theoretical methods provide detailed information about the distribution of electrons in a molecule, which is key to understanding its reactivity, spectroscopy, and bonding.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. taylorandfrancis.com

For (hydroxymethyl)cyanamide, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely involving the lone pairs of the nitrogen and oxygen atoms. This orbital's energy would be indicative of the molecule's ability to act as an electron donor (nucleophile). The LUMO, on the other hand, would likely be associated with the π* orbital of the cyano group (C≡N), and its energy would reflect the molecule's ability to act as an electron acceptor (electrophile).

The introduction of the hydroxymethyl group is expected to influence the energies of the frontier orbitals compared to the parent cyanamide. The electron-donating character of the hydroxyl group could raise the energy of the HOMO, making the molecule more nucleophilic. Computational modeling allows for the precise calculation of the energies and visualization of the shapes of the HOMO and LUMO, providing valuable insights into the reactivity of (hydroxymethyl)cyanamide. nih.govrsc.org

Below is a hypothetical interactive data table illustrating the kind of data that FMO analysis would provide. The values are for illustrative purposes and are not based on actual calculations for (hydroxymethyl)cyanamide.

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | 2.5 | Antibonding orbital |

| LUMO | 1.2 | Primarily located on the C≡N π* orbital |

| HOMO | -8.5 | Primarily located on the nitrogen lone pairs |

| HOMO-1 | -9.8 | Involving σ bonds |

Note: These values are hypothetical and for illustrative purposes only.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in a way that aligns with classical chemical concepts of Lewis structures, lone pairs, and bonds. wisc.eduwisc.edu NBO analysis partitions the molecular wavefunction into localized orbitals that represent core electrons, lone pairs, and bonds. usc.edu This method provides a quantitative description of bonding, including hybridization and bond polarity. researchgate.net

An NBO analysis of (hydroxymethyl)cyanamide would provide detailed information about the nature of its chemical bonds. For example, it could quantify the hybridization of the atoms, the polarization of the C-N, N-C, C-O, and O-H bonds, and the electron occupancy of the lone pair orbitals on the nitrogen and oxygen atoms.

A hypothetical NBO analysis data table for (hydroxymethyl)cyanamide is presented below for illustrative purposes.

| Bond/Lone Pair | Type | Occupancy | Hybridization of Atom 1 | Hybridization of Atom 2 |

| N-C (amino) | σ | 1.99 | sp² | sp |

| C≡N (cyano) | σ | 1.98 | sp | sp |

| C≡N (cyano) | π | 1.97 | p | p |

| C-O | σ | 1.99 | sp³ | sp³ |

| LP (amino N) | n | 1.95 | p | - |

| LP (cyano N) | n | 1.98 | sp | - |

| LP (O) | n | 1.97 | sp³ | - |

Note: These values are hypothetical and for illustrative purposes only.

Molecular Electrostatic Surface Potential (MEP) Mapping4.3. Spectroscopic Property Predictions and Interpretations4.3.1. Vibrational Spectroscopy Simulations (FT-IR, Raman) and Assignments4.4. Advanced Computational Methodologies in Cyanamide Chemistry4.4.1. Density Functional Theory (DFT) Applications for Geometries and Frequencies4.4.2. High-Level Ab Initio Calculations for Thermochemistry and Kinetics

A table of compound names mentioned in the article is also not applicable as no article content could be generated.

Advanced Research Applications and Functionalization of Cyanamide, Hydroxymethyl

Building Blocks for Complex Organic Synthesis

The unique chemical reactivity of (hydroxymethyl)cyanamide makes it a valuable precursor in the synthesis of a wide array of organic compounds, from novel guanidine (B92328) derivatives to complex heterocyclic systems with significant applications in medicinal and agricultural chemistry.

Synthesis of Novel Guanidine Derivatives for Diverse Chemical Applications

Guanidines and their derivatives are of immense interest due to their presence in numerous biologically active molecules and their utility as catalysts and synthetic intermediates. mdpi.com The reaction of an amine with cyanamide (B42294) is a fundamental method for guanidine synthesis. organic-chemistry.org The use of (hydroxymethyl)cyanamide, generated from cyanamide and formaldehyde (B43269), enhances this transformation. In this context, (hydroxymethyl)cyanamide acts as an electrophilic aminomethylating agent. It reacts readily with primary and secondary amines to install the guanidine functionality, a process that can be viewed as a Mannich-type reaction. This method provides a straightforward route to N-substituted and N,N-disubstituted guanidines, which are important scaffolds in medicinal chemistry. nih.govgoogle.com

The general scheme for this synthesis is presented below: Step 1: In situ formation of Cyanamide, (hydroxymethyl)- H₂NCN + CH₂O → HOCH₂-NHCN

Step 2: Reaction with an amine to form a substituted guanidine HOCH₂-NHCN + R¹R²NH → [R¹R²N-CH₂-NHCN] + H₂O → R¹R²N-C(=NH)NH₂ (after rearrangement/hydrolysis)

This approach is valuable for creating libraries of guanidine derivatives for screening in drug discovery and materials science.

Table 1: Synthesis of Guanidine Derivatives

| Amine Substrate | Product Structure (Illustrative) | Potential Application Area |

|---|---|---|

| Primary Aliphatic Amine | Alkyl Guanidine | Pharmaceutical Intermediate |

| Secondary Cyclic Amine | N,N-disubstituted Cyclic Guanidine | Organocatalysis |

Formation of Heterocyclic Scaffolds with Pharmaceutical and Agrochemical Relevance (e.g., Pyrimidines, Oxadiazoles)

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. researchgate.net Cyanamide is a well-established building block for constructing nitrogen-containing heterocycles due to its dual functional groups. researchgate.netchemicalbook.com

Pyrimidines: The pyrimidine core is fundamental to life as a component of nucleobases. wjarr.comheteroletters.org Synthetically, pyrimidines are often formed by the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine-containing molecule, such as urea (B33335) or guanidine. wjarr.com Cyanamide can serve as the N-C-N fragment in multicomponent reactions, such as the Biginelli reaction, to produce substituted pyrimidines. researchgate.netthieme-connect.de When (hydroxymethyl)cyanamide is employed, it introduces a hydroxymethyl group onto the resulting pyrimidine ring. This hydroxyl functionality serves as a handle for further molecular elaboration, allowing for the synthesis of more complex and targeted derivatives.

Oxadiazoles: The 1,2,4-oxadiazole ring is a recognized bioisostere for ester and amide groups and is a common feature in pharmacologically active compounds. researchgate.net The synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acylamidoximes, which can be prepared from nitriles. nih.govecnu.edu.cn Cyanamides can be utilized as the nitrile precursor in cycloaddition protocols to build the oxadiazole ring. nih.govresearchgate.net A notable method involves the zinc-chloride catalyzed addition of a hydroxylamine derivative to the cyanamide, followed by acylation and ring-closure to yield the 1,2,4-oxadiazole. nih.govchemicalbook.com Using (hydroxymethyl)cyanamide in these syntheses results in oxadiazoles bearing a hydroxymethyl substituent, which can be used to modulate solubility or as a point of attachment for other molecular fragments.

Table 2: Heterocyclic Scaffolds from (Hydroxymethyl)cyanamide

| Heterocycle | General Synthetic Strategy | Role of (hydroxymethyl)cyanamide | Key Features of Product |

|---|---|---|---|

| Pyrimidine | Multicomponent condensation with a 1,3-dicarbonyl compound | Provides the N-C-N backbone | Hydroxymethyl-substituted pyrimidine core |

Strategies for Constructing Highly Substituted Molecular Architectures

The dual functionality of (hydroxymethyl)cyanamide is key to its role in building complex molecules. It is not merely a source for a single functional group but a bifunctional linker that enables sequential and divergent synthesis strategies.

One powerful strategy involves first using the cyanamide moiety to construct a core heterocyclic or guanidine structure. The hydroxymethyl group, which remains intact during this initial transformation, can then be exploited in subsequent steps. For instance, the hydroxyl group can be:

Oxidized to an aldehyde or carboxylic acid for further condensation or amide coupling reactions.

Converted into a good leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution.

Used in ether or ester linkages to connect the core scaffold to other molecular fragments.

This approach allows for the rapid assembly of highly substituted and complex molecular architectures from simple starting materials, a strategy highly valued in combinatorial chemistry and drug discovery. nih.gov

Research in Bio-organic and Biochemical Chemistry

In the realm of chemical biology, the derivatives of (hydroxymethyl)cyanamide, particularly guanidinium-containing molecules, are instrumental in studying and manipulating biological systems.

Probing Enzyme-Ligand and Protein-Ligand Interactions through Molecular Recognition

The guanidinium (B1211019) group, readily synthesized from a cyanamide precursor, is a critical functional group for molecular recognition in biological systems. nih.gov It is the key feature of the amino acid arginine and is characterized by its planar structure, delocalized positive charge, and multiple hydrogen bond donors. nih.gov These properties allow it to form strong and specific bidentate salt bridges and hydrogen bonds with negatively charged groups like carboxylates (from aspartate or glutamate) and phosphates (from DNA, RNA, or phosphorylated proteins). researchgate.netnih.govrsc.org

Molecules synthesized using (hydroxymethyl)cyanamide can incorporate a guanidinomethyl group [-CH₂-NH-C(=NH)NH₂] as a mimic of the arginine side chain. nih.gov By systematically varying the structure of the rest of the molecule, researchers can probe the specific interactions within a protein's binding pocket. For example, these synthetic ligands can be used to:

Map the electrostatic and hydrogen-bonding landscape of an enzyme's active site.

Determine the spatial requirements for binding by analyzing how linker length and rigidity affect affinity. nih.gov

Understand the principles of paralog specificity, designing ligands that can distinguish between closely related proteins. nih.gov

Table 3: Key Interactions of the Guanidinium Group in Molecular Recognition

| Interaction Type | Interacting Partner on Protein | Description | Significance |

|---|---|---|---|

| Bidentate Hydrogen Bonding | Carboxylate (Asp, Glu) | Two parallel hydrogen bonds form between the guanidinium N-H groups and the carboxylate oxygens. | High affinity and specificity; mimics arginine-receptor interactions. researchgate.netnih.gov |

| Electrostatic Interaction | Phosphate groups, Negatively charged surfaces | The diffuse positive charge of the guanidinium ion is strongly attracted to anionic sites. | Critical for binding to nucleic acids and phosphorylated proteins. nih.gov |

Development of Chemical Probes for Specific Biological Targets and Pathways

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a complex biological system. nih.govnih.gov (Hydroxymethyl)cyanamide serves as a valuable starting point for the synthesis of such probes. Its utility stems from its ability to generate molecules with distinct domains: a recognition element and a functional handle.

Recognition Element: The cyanamide group is readily converted to a guanidinium group, which acts as the "warhead" of the probe, binding to the intended protein target by mimicking arginine. nih.govmit.edu This is particularly effective for targeting enzymes and receptors that naturally recognize arginine-containing ligands.

Functional Handle/Linker: The hydroxymethyl group provides a convenient site for modification. nih.gov It can be used to attach reporter tags (e.g., fluorophores, biotin) or reactive groups for photoaffinity labeling. nih.govunimi.it This allows for the visualization, isolation, or covalent labeling of the target protein. The methylene unit derived from the hydroxymethyl group also acts as a simple, flexible spacer, separating the recognition element from the reporter tag to minimize interference. nih.gov

By combining these features, (hydroxymethyl)cyanamide facilitates the modular synthesis of sophisticated chemical probes to investigate enzyme activity, validate drug targets, and explore complex biological pathways. researchgate.net

Materials Science and Functional Materials Research

The unique chemical structure of (hydroxymethyl)cyanamide, featuring both a reactive hydroxymethyl group and a cyanamide moiety, has garnered interest in the field of materials science. Its bifunctionality allows it to serve as a versatile building block for the synthesis of a variety of functional materials, including novel polymers, coordination complexes, and catalytic systems.

Synthesis of Novel Polymers and Oligomers via Cyanamide Condensations

(Hydroxymethyl)cyanamide is a key intermediate in the condensation reactions between cyanamide and formaldehyde, leading to the formation of various polymers and oligomers. The process typically involves the reaction of an aqueous solution of cyanamide with formaldehyde, often under alkaline conditions, to produce a bulky, amorphous powder. This condensation product is generally slightly soluble in water and insoluble in common organic solvents.

The reaction can be accelerated by heat, and the resulting solution tends to become weakly alkaline. Patents describe the manufacturing of these condensation products by reacting an aqueous extract of crude calcium cyanamide with formaldehyde. The resulting polymers have applications as flame-proofing agents, in the manufacture of heat-resistant resins, and in the case-hardening of ferrous metals.

The polymerization of dicyandiamide (B1669379) (a dimer of cyanamide) with formaldehyde also proceeds through intermediates that are structurally related to (hydroxymethyl)cyanamide. These reactions yield dicyandiamide-formaldehyde polymers (DFP), which are utilized as organic polymer flocculants. The synthesis of these polymers can be tailored by modifying the reaction conditions, such as the molar ratio of reactants, temperature, and reaction time, to achieve desired properties. For instance, a cationic decoloring agent for dyeing wastewater has been synthesized from dicyandiamide and formaldehyde.

The table below summarizes the reactants and conditions for the synthesis of cyanamide-formaldehyde based polymers.

| Reactants | Catalyst/Conditions | Polymer Product | Application |

| Cyanamide, Formaldehyde | Alkaline aqueous solution | Amorphous powder | Flame-proofing, heat-resistant resins |

| Dicyandiamide, Formaldehyde | - | Dicyandiamide-formaldehyde polymer (DFP) | Organic polymer flocculant |

| Dicyandiamide, Formaldehyde, Aluminium Sulphate | 80°C, 3 hours | Cationic decoloring agent | Treatment of dyeing wastewater |

Coordination Polymer Chemistry Utilizing Cyanamide and Hydroxymethyl-Containing Ligands

Substituted cyanamides are recognized for their versatility as ligands in coordination chemistry due to their multiple potential coordination sites. nih.gov These include the nitrile nitrogen, the nitrile group's π-bond, and the amino nitrogen. nih.gov This multi-functionality allows for the formation of diverse coordination polymers with various metal centers.

While direct studies on coordination polymers of (hydroxymethyl)cyanamide are not extensively documented, research into related systems provides strong evidence for its potential in this area. For instance, metal complexes of ligands containing both hydroxymethyl and cyano groups have been synthesized and characterized. A notable example is Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, which has been used to form complexes with various transition metals such as Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, and Cu²⁺. mdpi.com In these complexes, the ligand coordinates with the metal ions, demonstrating the capability of molecules with both hydroxymethyl and cyano functionalities to act as effective ligands.

The coordination of these types of ligands can lead to the formation of one-, two-, or three-dimensional coordination polymers. The geometry of the resulting polymer is influenced by the coordination preferences of the metal ion and the binding modes of the ligand. The presence of the hydroxymethyl group can also introduce hydrogen bonding opportunities, further influencing the supramolecular structure of the coordination polymer.

The table below outlines the coordination behavior of a related hydroxymethyl and cyano-containing ligand with various metal ions.

| Metal Ion | Proposed Geometry of Complex |

| Cr³⁺ | Octahedral |

| Co³⁺ | Octahedral |

| Ni²⁺ | Square Planar |

| Mn²⁺ | Tetrahedral |

| Cu²⁺ | Tetrahedral |

Development of Catalytic Materials from Cyanamide-Derived Structures

Structures derived from the condensation of cyanamide and its derivatives with formaldehyde have shown significant promise in the development of novel catalytic materials. Functionalized dicyandiamide-formaldehyde polymers (DFP), for example, have been successfully employed as efficient heterogeneous catalysts. rsc.org

These polymers can be chemically modified to introduce various functional groups, enhancing their catalytic activity. For instance, an ammonium (B1175870) bromide modified dicyandiamide-formaldehyde polymer has demonstrated excellent performance as a single-component, metal-free, multifunctional catalyst for the cycloaddition of CO₂ with epoxides to form organic carbonates. rsc.org A proposed mechanism suggests that the hydroxyl groups in the polymer chain assist in the ring-opening of the epoxide, while the amine groups activate the CO₂ molecule. rsc.org

A key advantage of these polymer-based catalysts is their heterogeneous nature, which allows for easy recovery and reuse. Studies have shown that these catalysts can be recycled multiple times with only a slight loss of activity, making them economically and environmentally attractive alternatives to homogeneous catalysts. rsc.org Furthermore, these cyanamide-derived catalytic materials have shown good activity in transesterification reactions, such as the synthesis of dimethyl carbonate. rsc.org

The catalytic performance of a functionalized dicyandiamide-formaldehyde polymer is summarized in the table below.

| Catalytic Reaction | Substrates | Catalyst | Key Findings |

| Cycloaddition | CO₂, Epoxides | Ammonium bromide modified DFP | Efficient, metal-free, reusable catalyst |

| Transesterification | - | Ammonium bromide modified DFP | Good catalytic activity |

Environmental Behavior and Research into Cyanamide, Hydroxymethyl Derived Species

Environmental Fate and Transport Studies

Research into the environmental behavior of cyanamide (B42294) derivatives, including by extension (hydroxymethyl)cyanamide, indicates that these compounds are generally not persistent in soil or water. The primary mechanism for their degradation is microbial metabolism, which proceeds much faster than abiotic processes like hydrolysis or photolysis. epa.gov Due to high water solubility and minimal adsorption to soil particles, cyanamide and its degradates are expected to be highly mobile in soil-water systems. epa.gov

The biodegradation of cyanamide is a key process in its environmental dissipation. In soil, hydrogen cyanamide degrades rapidly, with studies showing an effective half-life of around three days under aerobic conditions. epa.gov The primary degradation pathway involves enzymatic hydration of the nitrile group. ethz.ch Microorganisms, particularly soil fungi such as Myrothecium verrucaria, utilize the enzyme cyanamide hydratase to convert cyanamide into urea (B33335). ethz.ch This urea is then further metabolized by the enzyme urease into carbon dioxide and ammonia (B1221849), which can be incorporated into the soil nitrogen cycle. epa.govethz.ch

Another significant degradate observed in soil metabolism studies is dicyandiamide (B1669379), which itself degrades with a half-life of approximately four days to urea and ammonia. epa.gov Mineralization to carbon dioxide is a significant sink, accounting for a large percentage of the applied radioactivity in laboratory studies. nzkgi.org.nz

Table 1: Environmental Half-Life of Cyanamide Derivatives

| Compound | Matrix | Half-Life | Degradation Products |

|---|---|---|---|

| Hydrogen Cyanamide | Aerobic Soil | ≤ 3 days epa.gov | Dicyandiamide, Urea, Ammonia, CO2 epa.gov |

In both aquatic and terrestrial environments, the dominant degradation mechanism for cyanamide is aerobic soil metabolism. epa.gov Abiotic degradation processes are considered less important due to the rapid rate of biological metabolism. epa.gov

Terrestrial Matrices: In soil, cyanamide exhibits very low persistence. nzkgi.org.nz The degradation is primarily microbial, leading to the formation of dicyandiamide, urea, and eventually ammonia and carbon dioxide. epa.gov The formation of unextractable residues bound to soil particles is minimal. nzkgi.org.nz Due to its high mobility, there is potential for leaching; however, the rapid rate of degradation is expected to exceed the rate of leaching under most environmental conditions. epa.gov

Aquatic Matrices: While specific studies on (hydroxymethyl)cyanamide are limited, data on the parent compound, hydrogen cyanamide, show that it is not persistent in water. epa.gov The degradates are primarily simple nitrogen compounds like urea, which are readily utilized by aquatic organisms. epa.gov Photolysis is not a significant degradation pathway. epa.gov The primary degradates were found to be mainly associated with the floodwater in studies, indicating their mobility within the aquatic system. epa.gov

Analytical Methodologies for Environmental Monitoring of Cyanamide Derivatives

Accurate monitoring of cyanamide and its derivatives in environmental samples is crucial for understanding their fate and transport. Various analytical techniques have been developed for their quantification.

The development of rapid and sensitive analytical methods is essential for monitoring cyanamide concentrations in diverse matrices like fertilizer, soil, and plants. One such method is ultra-high-pressure liquid chromatography (UPLC). researchgate.net

A specific UPLC-based method involves extracting cyanamide from a sample using a dilute acetic acid solution. The extract is then purified and derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC), a compound also used for amino acid analysis. The resulting derivatized compound can be effectively separated and detected using a UV detector at a wavelength of 260 nm. researchgate.net This method offers good selectivity and sensitivity for determining cyanamide levels in a range of biological and environmental materials. researchgate.net

Other established methods for the analysis of cyanamide and its metabolites like dicyandiamide and urea include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). sielc.comnih.gov For instance, an HPLC method using a Primesep S normal-phase column can separate cyanamide, dicyandiamide, and urea, with detection at 200 nm. sielc.com GC-MS has also been utilized for the direct quantitative determination of cyanamide, employing stable isotope dilution techniques for enhanced accuracy. nih.gov

Table 2: Analytical Methods for Cyanamide Detection

| Method | Technique | Sample Pre-treatment | Detection |

|---|---|---|---|

| UPLC researchgate.net | Liquid Chromatography | Extraction with 2% acetic acid, derivatization with AQC | UV Detector (260 nm) |

| HPLC sielc.com | Liquid Chromatography | None specified | UV Detector (200 nm) |

| GC-MS nih.gov | Gas Chromatography | Spiking with stable isotope internal standard | Mass Spectrometry |

Remediation Research for Cyanamide-Related Contaminants

Given the toxicity of cyanide and related compounds, research into effective remediation strategies is ongoing. While bioremediation is considered a cost-effective and environmentally friendly approach, other methods such as advanced oxidation processes are also being investigated. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). researchgate.net These processes are being investigated for the degradation of various contaminants, including cyanide. nih.gov AOPs include methods such as ozonation, UV/H₂O₂, and Fenton treatment. researchgate.netnih.gov

Research on the destruction of cyanide from industrial wastewater has shown that AOPs can successfully degrade total cyanide, with the reaction kinetics often following a pseudo-first-order model. researchgate.net The combination of ozone with hydrogen peroxide (O₃/H₂O₂) or UV light (O₃/UV) has been shown to be highly effective. researchgate.netnih.gov For example, the O₃/H₂O₂ process has demonstrated a high rate of cyanide degradation, while combinations involving UV radiation can achieve significant reductions in Chemical Oxygen Demand (COD). researchgate.net

The efficiency of these processes is often dependent on factors like pH and the concentration of reagents. Ozonation alone is more rapid at a higher pH (e.g., 12), whereas combined processes like O₃/H₂O₂/UV can be faster at a more neutral pH. researchgate.net While research has largely focused on inorganic cyanide, the principles of AOPs could potentially be applied to the degradation of organic cyanamide derivatives like (hydroxymethyl)cyanamide.

Table 3: Comparison of Selected Advanced Oxidation Processes for Cyanide Degradation

| AOP Method | Key Reactants | Optimal pH (Example) | Key Findings |

|---|---|---|---|

| Ozonation researchgate.net | Ozone (O₃) | ~12 | Effective at high pH. researchgate.net |

| O₃/H₂O₂ researchgate.net | Ozone, Hydrogen Peroxide | ~9.5 | High degradation rate for total cyanide. researchgate.net |

| O₃/UV researchgate.net | Ozone, UV Radiation | ~9.5 | Achieves significant COD reduction (~75%). researchgate.net |

Development of Bioremediation Strategies for Contaminated Sites

The development of effective bioremediation strategies for sites contaminated with (hydroxymethyl)cyanamide and its parent compounds is crucial for mitigating environmental impact. Research in this area primarily focuses on leveraging microbial degradation processes, as these compounds are predominantly broken down by microorganisms in soil and water. While specific studies on (hydroxymethyl)cyanamide are not extensively documented, the principles and strategies developed for hydrogen cyanamide and its major transformation product, dicyandiamide (DCD), provide a foundational framework.

Bioremediation is considered a cost-effective and environmentally friendly approach to remove cyanide and related nitrogenous compounds from contaminated environments. This technology relies on the metabolic activity of microorganisms to transform toxic substances into less harmful compounds. Various bacteria and fungi have been identified that can utilize cyanide and its derivatives as a source of nitrogen for their growth.

Microbial Degradation Pathways

The core of bioremediation lies in the enzymatic pathways that microorganisms employ to break down contaminants. For compounds containing a cyano (C≡N) group, hydrolytic reactions are a primary degradation mechanism.

Hydrolysis: Enzymes such as cyanidases, cyanide hydratases, and nitrilases catalyze the breakdown of the carbon-nitrogen triple bond.

Cyanidase directly converts cyanide to formic acid and ammonia.

Cyanide hydratase transforms cyanide into formamide, which is then further degraded.

Nitrilases hydrolyze nitriles to produce ammonia and the corresponding carboxylic acid.

Hydrogen cyanamide itself degrades rapidly in aerobic soil, with a half-life of about three days, transforming into dicyandiamide (DCD), urea, and ammonia. These degradation products can then be further incorporated into the microbial metabolism.

Dicyandiamide is known to be more persistent and can inhibit the activity of certain microorganisms, particularly those involved in nitrification. However, it is also subject to microbial degradation, though at a slower rate. The persistence of DCD is highly dependent on environmental conditions, especially temperature.

Factors Influencing Bioremediation Efficiency

The success of bioremediation strategies is influenced by several environmental factors that affect microbial growth and enzymatic activity. Key parameters include:

Temperature: Microbial metabolism is temperature-sensitive. The half-life of DCD, for instance, decreases significantly as temperatures rise, from 100 days at 10°C to 30-40 days at 20-30°C.

pH: The pH of the soil or water affects both the chemical form of the contaminant and the activity of microbial enzymes.

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Hydrogen cyanamide's degradation is notably rapid under aerobic soil conditions.

Nutrient Availability: The presence of other essential nutrients can enhance microbial activity and, consequently, the rate of contaminant degradation.

Research into Microbial Consortia and Enzymes

Research has focused on identifying and isolating microorganisms with the ability to degrade these compounds efficiently. For example, various species of Pseudomonas have been studied for their capacity to detoxify cyanide-containing wastes. The development of bioremediation technologies often involves enriching and applying microbial consortia that are adapted to the specific contaminants and environmental conditions of a site.

Recent advancements in "omics" technologies (genomics, transcriptomics, proteomics) are providing deeper insights into the genetic and metabolic pathways of cyanide-degrading bacteria, which could lead to the design and optimization of more efficient bioremediation processes.

The table below summarizes key research findings related to the degradation of cyanamide and its derivatives, which are relevant to developing strategies for (hydroxymethyl)cyanamide.

| Compound | Primary Degradation Pathway | Key Microorganisms/Enzymes | Influencing Factors | Reported Half-Life/Efficiency |

|---|---|---|---|---|

| Hydrogen Cyanamide | Aerobic Soil Metabolism | Soil Microbes | Oxygen, Soil Type | ~3 days in aerobic soil |

| Dicyandiamide (DCD) | Microbial Degradation | Soil Microbes (can be inhibitory to some) | Temperature | 30-100 days depending on temperature |

| Inorganic Cyanide | Hydrolytic, Oxidative, Reductive Pathways | Pseudomonas sp., Fungi; Enzymes: Cyanidase, Nitrilase | pH, Oxygen, Nutrients | Degradation is highly variable based on microbial strain and conditions |

Future research is needed to isolate and characterize specific microorganisms that are effective in degrading (hydroxymethyl)cyanamide directly and to optimize the environmental conditions required for large-scale bioremediation of contaminated sites.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyanamide, (hydroxymethyl)-, and what analytical methods validate its purity and structure?

- Methodological Answer : Cyanamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclic sulfamidates have been used as intermediates in amino acid synthesis, which could inform analogous pathways for hydroxymethyl cyanamide . Purity validation requires HPLC or GC-MS, while structural confirmation employs H/C NMR and FT-IR spectroscopy. A detailed protocol includes:

Reaction monitoring via TLC.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Spectroscopic comparison to literature data (e.g., carbonyl stretching at ~1650–1700 cm in IR) .

| Key Analytical Parameters |

|---|

| HPLC Purity Threshold |

| NMR Chemical Shifts (δ ppm) |

| Melting Point Range |

Q. How does Cyanamide, (hydroxymethyl)- influence soil microbial communities and nitrogen cycling in agricultural systems?

- Methodological Answer : Controlled field trials (e.g., randomized block designs with 4–6 replicates) assess its impact. In acidic soils, calcium cyanamide increases microbial biomass carbon (C) by 15–20% and shifts microbial community structure (via phospholipid fatty acid analysis). Key steps:

Apply cyanamide at 1.5% w/w with 3% emulsifier .

Monitor nitrate (NO) and ammonium (NH) levels weekly via ion chromatography.

Perform canonical variate analysis (CVA) on microbial community data .

| Soil Parameter | Control | Cyanamide Treatment |

|---|---|---|

| pH (0–14) | 5.2 | 6.8 |

| Microbial Biomass C (mg/kg) | 320 | 385 |

Advanced Research Questions

Q. What experimental designs resolve contradictions in Cyanamide, (hydroxymethyl)-’s dual role as a nitrogen source and phytotoxin?

- Methodological Answer : Dose-response studies with factorial designs (e.g., 3×3 matrices of concentration vs. exposure time) isolate thresholds. For example:

- Phytotoxicity : EC (root elongation inhibition) at 0.8 mM .

- Nitrogen Release : Optimal mineralization at 1.2 mM (pH 6.5–7.0).

Conflicting data arise from soil organic matter (SOM) interactions; mitigate via pre-treatment with SOM normalization (e.g., loss-on-ignition) .

Q. How can computational modeling predict Cyanamide, (hydroxymethyl)-’s reactivity in novel catalytic systems?

- Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-31G**) model its electrophilic behavior. Key parameters:

-

Nucleophilic attack susceptibility at the cyanamide carbon (partial charge: +0.35 e).

-

Transition state barriers for hydrolysis (ΔG = 28.5 kcal/mol).

Validate with kinetic studies (Arrhenius plots) and compare to analogous ynamides .Computational vs. Experimental Reactivity Predicted Hydrolysis Rate (25°C) Observed Hydrolysis Rate (25°C)

Data Contradiction Analysis

Q. Why do studies report conflicting effects of Cyanamide, (hydroxymethyl)- on plant dormancy breaking?

- Methodological Answer : Discrepancies arise from application timing and cultivar specificity. For Pyrus communis cv. Rocha, 1.5% cyanamide + 3% oil induces 40.2% more sprouting than controls when applied during late dormancy (22–29 days pre-budbreak). However, early applications (40 days pre-budbreak) show no effect. Standardize protocols using phenological stage (e.g., BBCH scale) rather than calendar dates .

Interdisciplinary Research Applications

Q. What methodologies integrate Cyanamide, (hydroxymethyl)- into peptide synthesis or carbohydrate functionalization?

- Methodological Answer : Use cyanamide as a carbodiimide precursor for amide bond formation. Steps:

Activate carboxyl groups with hydroxymethyl cyanamide (pH 4.5, 25°C).

Monitor coupling efficiency via MALDI-TOF MS.

For carbohydrate derivatives, employ Huisgen cycloaddition with azido-sugars (CuI catalysis, 60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.